(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride
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Overview
Description
(1R,5S)-3-oxa-9-azabicyclo[331]nonane;hydrochloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds can yield bicyclo[3.3.1]nonane derivatives . The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**: Another bicyclic compound with a similar structure but different ring size and functional groups .
(1R,5S)-7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride: A derivative with additional benzyl and diaza groups.
Uniqueness
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azabicyclic structures, which are known for their diverse pharmacological properties, including effects on the central nervous system and potential applications in cancer therapy.
- Molecular Formula : C9H16ClNO3
- Molecular Weight : 221.68 g/mol
- CAS Number : 1389264-26-9
The compound features a bicyclic structure with an oxygen heteroatom and a nitrogen atom, which contribute to its unique reactivity and interaction with biological targets.
Research indicates that (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride may exert its biological effects through modulation of neurotransmitter systems, particularly by interacting with receptors in the central nervous system. Its structural analogs have shown significant binding affinity for various receptors, suggesting a potential role as a therapeutic agent in treating neurological disorders.
Case Studies and Research Findings
-
Inhibition of Class I PI3-Kinase Enzymes :
- A study reported that compounds related to (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. This inhibition is crucial for developing anti-cancer therapies as it can impede tumor growth and proliferation .
- Anticancer Properties :
- Neuropharmacological Effects :
Data Table: Summary of Biological Activity
Pharmacokinetics
Pharmacokinetic studies reveal that (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride exhibits favorable absorption and distribution characteristics, making it a viable candidate for further development in therapeutic applications. The compound's solubility and stability profiles suggest it could be formulated effectively for clinical use.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-4-9-5-7(3-1)8-6;/h6-8H,1-5H2;1H/t6-,7+; |
InChI Key |
CNFLTPZHQBRTRQ-UKMDXRBESA-N |
Isomeric SMILES |
C1C[C@@H]2COC[C@H](C1)N2.Cl |
Canonical SMILES |
C1CC2COCC(C1)N2.Cl |
Origin of Product |
United States |
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